![molecular formula C18H14N2O3 B271311 N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)
N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide, also known as PHA-848125, is a synthetic small molecule inhibitor that targets cyclin-dependent kinase 2 (CDK2). It is a potential candidate for cancer therapy due to its ability to inhibit the proliferation of cancer cells.
Wirkmechanismus
N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide targets CDK2, a protein that plays a crucial role in cell cycle regulation. CDK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide inhibits the activity of CDK2 by binding to its ATP-binding site, thereby preventing the phosphorylation of its downstream targets. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide has been shown to have a potent inhibitory effect on CDK2 activity, with an IC50 value of 0.09 μM. It has also been found to have a low toxicity profile in vitro, making it a promising candidate for further development as an anticancer agent. In addition, N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide has been shown to enhance the radiosensitivity of cancer cells, leading to increased cell death in response to radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide is its potent inhibitory effect on CDK2 activity, making it a promising candidate for cancer therapy. However, its low solubility in aqueous solutions can make it difficult to work with in lab experiments. In addition, its low stability in certain solvents can make it prone to degradation, which can affect its potency and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide. One potential direction is to explore its efficacy in combination with other anticancer agents, such as chemotherapy drugs and immunotherapy agents. Another direction is to investigate its potential as a radiosensitizer in clinical trials. Additionally, further studies are needed to optimize the synthesis method and improve the solubility and stability of N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide for use in lab experiments and clinical trials.
Synthesemethoden
N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide can be synthesized using a multistep process that involves the reaction of 2-furoic acid with 4-aminobenzophenone to form an intermediate, which is then reacted with phenyl isocyanate to form the final product. The purity of the synthesized compound can be increased using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been found to induce cell cycle arrest and apoptosis in cancer cells. N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide has also been studied for its potential to sensitize cancer cells to radiation therapy.
Eigenschaften
Produktname |
N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide |
|---|---|
Molekularformel |
C18H14N2O3 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H14N2O3/c21-17(19-14-5-2-1-3-6-14)13-8-10-15(11-9-13)20-18(22)16-7-4-12-23-16/h1-12H,(H,19,21)(H,20,22) |
InChI-Schlüssel |
BHZYHNVIHRFVRB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




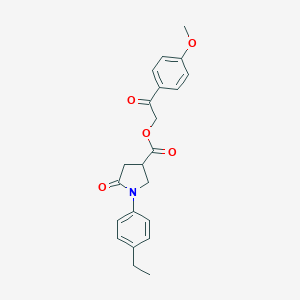

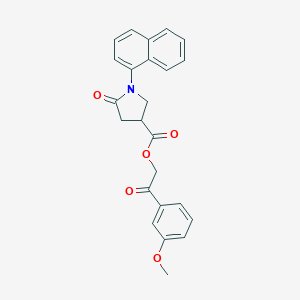
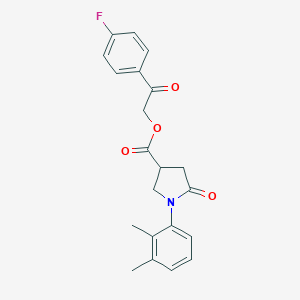



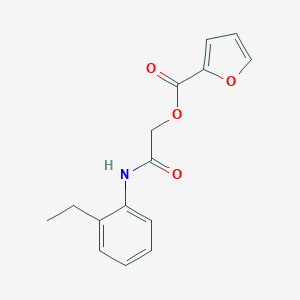
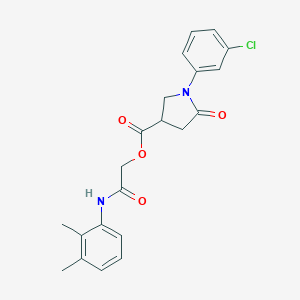
![2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)
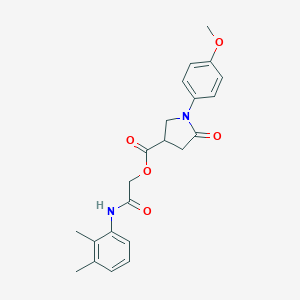
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)